molecular formula C34H59ClN2O5 B1683731 1-Ethyl-2-((N-(((5-(octadecyloxy)tetrahydrofuran-3-yl)methoxy)carbonyl)acetamido)methyl)pyridin-1-ium chloride CAS No. 138060-13-6

1-Ethyl-2-((N-(((5-(octadecyloxy)tetrahydrofuran-3-yl)methoxy)carbonyl)acetamido)methyl)pyridin-1-ium chloride

Cat. No.: B1683731
CAS No.: 138060-13-6
M. Wt: 611.3 g/mol
InChI Key: KFNNWINXWGVOQN-UHFFFAOYSA-M
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Preparation Methods

The synthesis of UR-11353 involves several steps, starting with the preparation of 4-substituted 2-alkoxytetrahydrofuran derivatives. These derivatives are then further modified to introduce the necessary functional groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial production methods for UR-11353 are not well-documented, as the compound’s development was discontinued before it reached commercial production. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, would apply.

Chemical Reactions Analysis

UR-11353 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of UR-11353 can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

UR-11353 exerts its effects by binding to and inhibiting the platelet activating factor receptor. This receptor is involved in various cellular processes, including platelet aggregation, inflammation, and immune response. By blocking the receptor, UR-11353 prevents the activation of these processes, thereby reducing inflammation and platelet aggregation .

Comparison with Similar Compounds

UR-11353 is similar to other platelet activating factor receptor antagonists, such as CV-6209 and WEB-2086. UR-11353 is unique in its structure, featuring a 4-substituted 2-alkoxytetrahydrofuran moiety, which contributes to its high activity and long-lasting action .

Similar Compounds

  • CV-6209
  • WEB-2086
  • BN-52021
  • YM-461

These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities.

Properties

IUPAC Name

(5-octadecoxyoxolan-3-yl)methyl N-acetyl-N-[(1-ethylpyridin-1-ium-2-yl)methyl]carbamate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H59N2O5.ClH/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-39-33-26-31(28-40-33)29-41-34(38)36(30(3)37)27-32-23-20-21-24-35(32)5-2;/h20-21,23-24,31,33H,4-19,22,25-29H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNNWINXWGVOQN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1CC(CO1)COC(=O)N(CC2=CC=CC=[N+]2CC)C(=O)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H59ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929971
Record name 2-{[Acetyl({[5-(octadecyloxy)oxolan-3-yl]methoxy}carbonyl)amino]methyl}-1-ethylpyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138060-13-6
Record name UR 11353
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138060136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[Acetyl({[5-(octadecyloxy)oxolan-3-yl]methoxy}carbonyl)amino]methyl}-1-ethylpyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Ethyl-2-((N-(((5-(octadecyloxy)tetrahydrofuran-3-yl)methoxy)carbonyl)acetamido)methyl)pyridin-1-ium chloride
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1-Ethyl-2-((N-(((5-(octadecyloxy)tetrahydrofuran-3-yl)methoxy)carbonyl)acetamido)methyl)pyridin-1-ium chloride
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1-Ethyl-2-((N-(((5-(octadecyloxy)tetrahydrofuran-3-yl)methoxy)carbonyl)acetamido)methyl)pyridin-1-ium chloride
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1-Ethyl-2-((N-(((5-(octadecyloxy)tetrahydrofuran-3-yl)methoxy)carbonyl)acetamido)methyl)pyridin-1-ium chloride
Reactant of Route 5
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1-Ethyl-2-((N-(((5-(octadecyloxy)tetrahydrofuran-3-yl)methoxy)carbonyl)acetamido)methyl)pyridin-1-ium chloride
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1-Ethyl-2-((N-(((5-(octadecyloxy)tetrahydrofuran-3-yl)methoxy)carbonyl)acetamido)methyl)pyridin-1-ium chloride

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